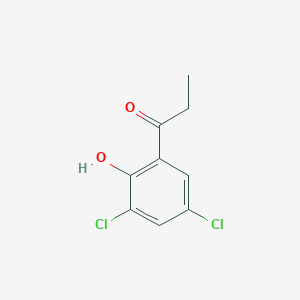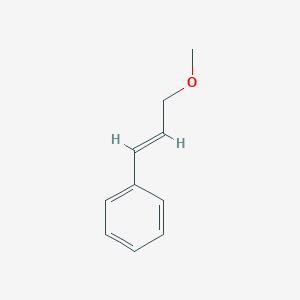
(3-Methoxy-1-propenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxy-1-propenyl)benzene, also known as isoeugenol, is an organic compound that belongs to the phenylpropene class of chemicals. It is commonly found in various plants such as basil, nutmeg, and clove. Isoeugenol has been widely studied for its potential applications in various fields, including pharmaceuticals, food, and cosmetics.
Wirkmechanismus
The mechanism of action of (3-Methoxy-1-propenyl)benzene is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Isoeugenol has been shown to inhibit the activation of these pathways, leading to reduced inflammation and oxidative stress.
Biochemische Und Physiologische Effekte
Isoeugenol has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Isoeugenol has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
Isoeugenol has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily stored. However, (3-Methoxy-1-propenyl)benzene has some limitations in laboratory experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. It also has a strong odor, which can be unpleasant and may interfere with some experiments.
Zukünftige Richtungen
There are several future directions for the study of (3-Methoxy-1-propenyl)benzene. One potential area of research is the development of (3-Methoxy-1-propenyl)benzene-based drugs for the treatment of various inflammatory diseases. Another area of research is the investigation of the potential anticancer properties of (3-Methoxy-1-propenyl)benzene. It has been shown to inhibit the growth of various cancer cell lines, making it a potential therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of (3-Methoxy-1-propenyl)benzene and its potential therapeutic applications.
Synthesemethoden
Isoeugenol can be synthesized through several methods, including the reaction of eugenol with potassium hydroxide or sodium hydroxide, and the reaction of eugenol with acetic anhydride or acetyl chloride. The most common method of synthesis is the reaction of eugenol with potassium hydroxide, which yields (3-Methoxy-1-propenyl)benzene and water.
Wissenschaftliche Forschungsanwendungen
Isoeugenol has been studied extensively for its potential therapeutic properties. It has been found to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Isoeugenol has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to reduce inflammation and oxidative stress in animal models, making it a potential therapeutic agent for various inflammatory diseases.
Eigenschaften
CAS-Nummer |
16277-67-1 |
|---|---|
Produktname |
(3-Methoxy-1-propenyl)benzene |
Molekularformel |
C10H12O |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
[(E)-3-methoxyprop-1-enyl]benzene |
InChI |
InChI=1S/C10H12O/c1-11-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3/b8-5+ |
InChI-Schlüssel |
XOURNDFHPYLQDJ-VMPITWQZSA-N |
Isomerische SMILES |
COC/C=C/C1=CC=CC=C1 |
SMILES |
COCC=CC1=CC=CC=C1 |
Kanonische SMILES |
COCC=CC1=CC=CC=C1 |
Andere CAS-Nummern |
16277-67-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



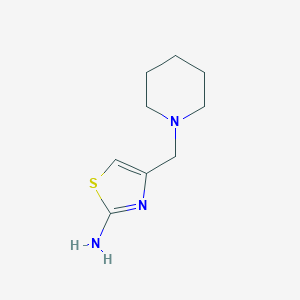
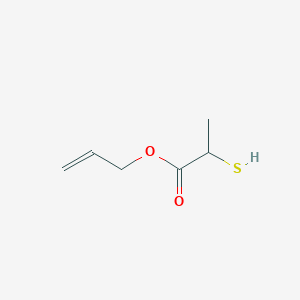
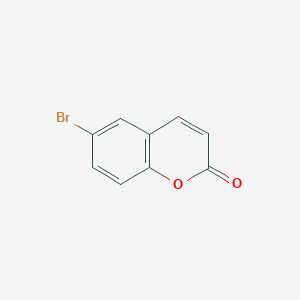
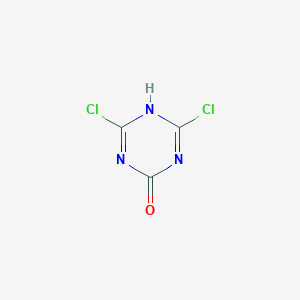
![[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate](/img/structure/B101685.png)

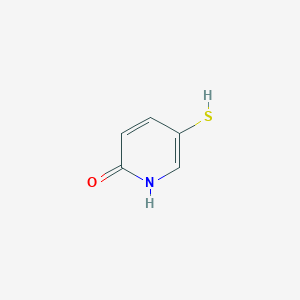
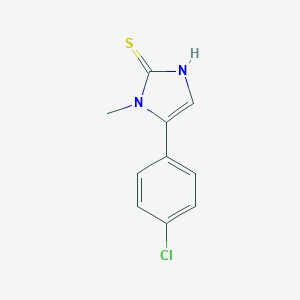
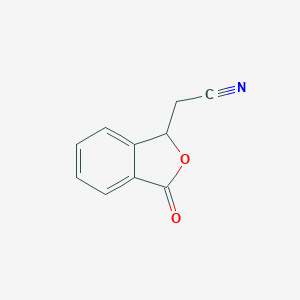
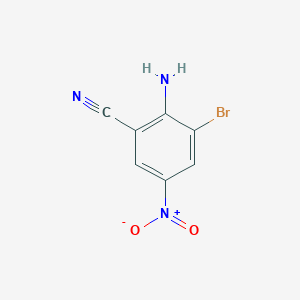
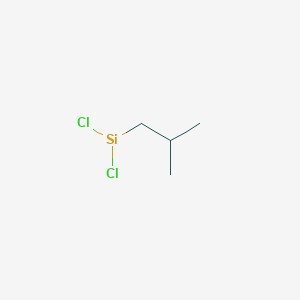
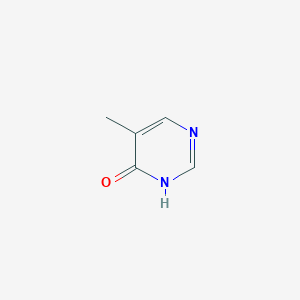
![6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene](/img/structure/B101698.png)
